molecular formula C7H13Cl2N3 B6222246 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride CAS No. 2758000-05-2

1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride

Cat. No. B6222246
CAS RN: 2758000-05-2
M. Wt: 210.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride, also known as TBTCMT or TBTCMT-HCl, is an organic compound that belongs to the class of triazole derivatives. It is a colorless, crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). TBTCMT-HCl has a wide range of applications in scientific research, including use as an inhibitor in enzymatic reactions and as a substrate for the study of enzyme kinetics.

Mechanism of Action

1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride-HCl acts as an inhibitor of enzymatic reactions by binding to the active site of the enzyme, thus preventing the substrate from binding and the reaction from occurring. It is also known to act as a substrate for some enzymes, allowing for the study of enzyme kinetics.
Biochemical and Physiological Effects
1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride-HCl has been used to study the regulation of gene expression in bacteria, yeast, and mammalian cells. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, phospholipase A2, and cyclooxygenase. Additionally, 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride-HCl has been used to study the effects of oxidative stress and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride-HCl is a useful tool for laboratory experiments due to its low cost and its ability to inhibit enzymatic reactions and act as a substrate for enzyme kinetics studies. However, it is important to note that 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride-HCl has a short half-life in aqueous solutions and must be stored in an airtight container in order to maintain its efficacy. Additionally, it is important to note that 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride-HCl is toxic and should be handled with care.

Future Directions

The use of 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride-HCl for scientific research is still in its early stages and there are many potential future directions for its use. These include further studies on its mechanism of action, its effects on gene expression, and its potential applications in drug development. Additionally, further research could be conducted on its ability to induce apoptosis in cancer cells and its potential use as an antioxidant. Additionally, 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride-HCl could be used to study the regulation of protein folding and the effects of oxidative stress on proteins. Finally, 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride-HCl could be explored as a potential tool for drug delivery, as it has been shown to be capable of crossing cell membranes.

Synthesis Methods

1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride-HCl can be synthesized by the reaction of tert-butyl chloroformate with 1H-1,2,4-triazole in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene. The resulting product is a white crystalline solid that is soluble in organic solvents.

Scientific Research Applications

1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride-HCl has a wide range of applications in scientific research, including use as an inhibitor in enzymatic reactions and as a substrate for the study of enzyme kinetics. It has been used to study the activity of enzymes such as acetylcholinesterase, phospholipase A2, and cyclooxygenase. 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride-HCl has also been used to study the regulation of gene expression in bacteria, yeast, and mammalian cells.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride involves the reaction of tert-butyl azidoacetate with paraformaldehyde to form 1-tert-butyl-5-(formylmethyl)-1H-1,2,4-triazole. This intermediate is then reacted with hydrochloric acid and thionyl chloride to form the final product, 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride.", "Starting Materials": [ "tert-butyl azidoacetate", "paraformaldehyde", "hydrochloric acid", "thionyl chloride" ], "Reaction": [ "Step 1: tert-butyl azidoacetate is reacted with paraformaldehyde in the presence of a catalyst to form 1-tert-butyl-5-(formylmethyl)-1H-1,2,4-triazole.", "Step 2: 1-tert-butyl-5-(formylmethyl)-1H-1,2,4-triazole is reacted with hydrochloric acid and thionyl chloride to form 1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride.", "Step 3: The final product is purified through recrystallization or other appropriate methods." ] }

CAS RN

2758000-05-2

Product Name

1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole hydrochloride

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.1

Purity

95

Origin of Product

United States

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